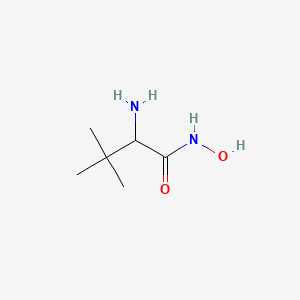

2-amino-N-hydroxy-3,3-dimethylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-amino-N-hydroxy-3,3-dimethylbutanamide |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)4(7)5(9)8-10/h4,10H,7H2,1-3H3,(H,8,9) |

InChI Key |

DJJLOGJZDJEWQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)NO)N |

Origin of Product |

United States |

Contextualization Within Amide and Hydroxamic Acid Chemistry

2-amino-N-hydroxy-3,3-dimethylbutanamide is a fascinating molecule that incorporates two crucial functional groups: an amide and a hydroxamic acid. The core structure is a butanamide, with an amino group at the second carbon and two methyl groups at the third position. The amide group itself is a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. This linkage is fundamental to the structure of proteins and many synthetic polymers.

The defining feature of this particular compound, however, is the N-hydroxy substitution on the amide, which classifies it as a hydroxamic acid. Hydroxamic acids are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by a hydroxylamino group. They are weak organic acids and their chemistry is rich and varied. The presence of both the amide and the N-hydroxy functionality imparts a unique electronic and structural character to the molecule, suggesting a range of potential chemical reactivity and biological interactions.

Significance of Hydroxamic Acid Moieties in Biological Systems

The hydroxamic acid moiety is of profound importance in biological systems, primarily due to its exceptional ability to act as a chelator of metal ions. nih.govnih.gov This property is central to its diverse biological activities. In nature, hydroxamic acids are found in siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. d-nb.info

In the realm of medicinal chemistry, the metal-chelating ability of the hydroxamic acid group has been extensively exploited to design inhibitors of metalloenzymes. clearsynth.comnih.gov These enzymes, which require a metal ion for their catalytic activity, are involved in a multitude of physiological and pathological processes. By binding to the metal ion in the active site, hydroxamic acid-containing molecules can effectively block the enzyme's function. This mechanism of action is the basis for the therapeutic effects of several approved drugs. For instance, hydroxamic acid derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes, for the treatment of certain cancers. nih.gov Other metalloenzymes targeted by hydroxamic acid inhibitors include matrix metalloproteinases (MMPs), which play a role in cancer metastasis, and urease, a nickel-containing enzyme. mdpi.com

Overview of Academic Research Trajectories for 2 Amino N Hydroxy 3,3 Dimethylbutanamide

Advanced Synthetic Routes to this compound

The synthesis of this compound involves the formation of a hydroxamic acid from its corresponding carboxylic acid precursor, which is typically an N-protected form of tert-leucine.

Chemical Synthesis Approaches for N-Hydroxy Amides

Hydroxamic acids, or N-hydroxy amides, are generally synthesized by the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its salts. wikipedia.org The most common precursors are esters, acyl chlorides, and activated carboxylic acids. wikipedia.orgnih.gov Given that the starting material for this compound is an amino acid, the amino group must first be protected to prevent unwanted side reactions.

Common synthetic strategies include:

Reaction with Acyl Chlorides or Esters: An N-protected tert-leucine can be converted to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or ester (e.g., methyl or ethyl ester). These activated intermediates then readily react with hydroxylamine, often in the presence of a base, to form the desired N-hydroxy amide. wikipedia.orgnih.gov The amino-protecting group (such as Boc, Cbz, or Fmoc) is subsequently removed under appropriate conditions to yield the final product. semanticscholar.org

Direct Coupling of Carboxylic Acids: A more direct approach involves the use of coupling reagents to facilitate the amide bond formation between an N-protected tert-leucine and hydroxylamine. nih.gov This method avoids the isolation of highly reactive intermediates like acyl chlorides. A variety of modern coupling reagents have been developed for this purpose, enhancing reaction efficiency and yield. luxembourg-bio.com

The following table summarizes several common methods for the synthesis of hydroxamic acids from carboxylic acids.

| Method | Activating/Coupling Reagent | Precursor | Key Features |

| Mixed Anhydride | Ethyl chloroformate | Carboxylic Acid | A classic method, though the reagent can be toxic and irritative. semanticscholar.org |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Carboxylic Acid | Generates a highly reactive intermediate. Not suitable for acid-sensitive protecting groups like Boc. semanticscholar.org |

| Peptide Coupling | EDC, DCC, HATU, HOBt, DMAP | Carboxylic Acid | Widely used in peptide synthesis; provides mild conditions and good yields, even for sensitive substrates. luxembourg-bio.comnih.gov |

| Phosphonium-based | PyBOP, BOP-Cl | Carboxylic Acid | Effective for hindered amino acids but can have drawbacks like capping of primary amines. luxembourg-bio.com |

| Other Reagents | T3P (Propanephosphonic acid anhydride), CDI (Carbonyldiimidazole) | Carboxylic Acid | Offer alternative activation pathways with varying efficiencies and compatibilities. semanticscholar.orgorganic-chemistry.org |

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The biological activity of such molecules is often enantiomer-dependent, making stereoselective synthesis a critical consideration.

Enantioselective Synthesis The most straightforward approach to obtaining an enantiomerically pure form of this compound is to begin the synthesis with an enantiomerically pure starting material. Commercially available L-tert-leucine or D-tert-leucine serves as an ideal chiral precursor. By employing one of these enantiomers, the chirality is preserved throughout the synthetic sequence (protection, activation, coupling with hydroxylamine, and deprotection), leading to the corresponding enantiopure final product. This strategy is common in the synthesis of chiral hydroxamic acids derived from amino acids. researchgate.net The use of coupling reagents known to minimize racemization, such as those incorporating HOBt or operating under mild conditions, is crucial to maintaining high optical purity. organic-chemistry.org

Chiral Resolution If the synthesis begins with racemic tert-leucine, the resulting product will be a racemic mixture of this compound. The separation of these enantiomers, known as chiral resolution, can be achieved through several techniques:

Diastereomeric Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows one to be selectively crystallized and separated. fishersci.com The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for instance, are particularly effective for the direct analysis and separation of underivatized amino acid enantiomers and their derivatives. sigmaaldrich.com

Derivatization Strategies for the this compound Core

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Modifications at the N-Hydroxy Amide Functionality

The hydroxamic acid group is a versatile functional handle for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form O-substituted derivatives. O-acylation is also a key step in the Lossen rearrangement , a classic reaction of hydroxamic acids. In this rearrangement, an O-acylated hydroxamic acid, upon treatment with a base, converts to an isocyanate. wikipedia.orgslideshare.netnumberanalytics.com This highly reactive intermediate can then be trapped with various nucleophiles, such as water or amines, to produce primary amines or ureas, respectively. unacademy.com

Metal Chelation: A defining characteristic of hydroxamic acids is their ability to act as strong bidentate chelating agents for a variety of metal ions, including Zn(II), Fe(III), and Cu(II). acs.orgnih.govresearchgate.net The deprotonated hydroxamate form binds to metals through its two oxygen atoms (the carbonyl oxygen and the hydroxyl oxygen). wikipedia.orgnih.gov This property is fundamental to their function as metalloenzyme inhibitors. nih.gov

Conversion to N-Hydroxythioamides: The carbonyl oxygen of the hydroxamic acid can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding N-hydroxythioamide. nih.gov

Substitutions at the 2-Amino Group

The primary amino group is a nucleophilic center that can undergo a wide range of chemical transformations common to amines.

N-Acylation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form a variety of secondary amides. google.comfishersci.co.uk This is one of the most common derivatization strategies for amino acids and their derivatives. frontiersin.orgscience.gov

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-alkylation can be used to introduce small alkyl groups (e.g., N-methylation) or more complex substituents. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.

Carbamate and Urea Formation: The amino group can react with isocyanates to form ureas or with chloroformates to form carbamates.

The following table provides examples of common derivatization reactions at the 2-amino group.

| Reaction Type | Reagent | Product Functional Group |

| N-Acylation | Acetyl chloride, Acetic anhydride | Amide (N-acetyl) |

| N-Alkylation | Methyl iodide, Formaldehyde/reducing agent | Secondary/Tertiary Amine (N-methyl) |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (N-tosyl) |

| Urea Formation | Phenyl isocyanate | Urea |

| Carbamate Formation | Benzyl chloroformate | Carbamate (N-Cbz) |

Alterations to the 3,3-Dimethylbutanamide (B1266541) Backbone

Direct modification of the sterically hindered tert-butyl group on the 3,3-dimethylbutanamide backbone is chemically challenging. A more practical and common strategy to explore the impact of this part of the molecule is to synthesize analogues using different amino acid precursors from the outset.

By replacing tert-leucine with other natural or unnatural α-amino acids, a wide range of structural analogues can be produced. This approach allows for systematic variation of the side chain's size, lipophilicity, and branching. For example, starting with valine would yield 2-amino-N-hydroxy-3-methylbutanamide, which has an isopropyl group instead of a tert-butyl group. clearsynth.com Similarly, using leucine (B10760876) or isoleucine would introduce isobutyl or sec-butyl side chains, respectively. This synthetic approach is a cornerstone of medicinal chemistry for exploring the SAR of amino acid-based compounds.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound, a hydroxamic acid derivative of the amino acid tert-butylglycine, typically involves the formation of an amide bond between the carboxylic acid moiety of the amino acid and hydroxylamine. The elucidation of the reaction mechanism for this key transformation is crucial for understanding reaction kinetics, optimizing conditions, and minimizing side products. While specific mechanistic studies for this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from the well-established principles of nucleophilic acyl substitution, which governs the formation of amides and hydroxamic acids from carboxylic acid derivatives. wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.com

The most common synthetic strategies involve the activation of the carboxylic acid group of a protected 2-amino-3,3-dimethylbutanoic acid precursor, followed by nucleophilic attack by hydroxylamine. nih.govorganic-chemistry.org The key synthetic step is the coupling of the amino acid derivative with hydroxylamine.

A plausible and widely used method for the synthesis of hydroxamic acids from amino acids is the reaction of an amino-protected amino acid ester with hydroxylamine. google.com In this case, the likely precursor would be a methyl or ethyl ester of N-protected 2-amino-3,3-dimethylbutanoic acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A general representation of this mechanism is detailed below:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ester precursor. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the breaking of the carbon-oxygen π bond. This results in the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. masterorganicchemistry.com

Step 2: Proton Transfer

A proton transfer step is likely to occur within the tetrahedral intermediate. The positively charged nitrogen atom transfers a proton to the negatively charged oxygen atom. This proton transfer can be facilitated by the solvent or other molecules in the reaction mixture.

Step 3: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accompanied by the elimination of the alkoxy group (e.g., -OCH₃ or -OC₂H₅) from the original ester, which acts as the leaving group. The lone pair of electrons on the newly formed hydroxyl group can assist in this elimination.

Step 4: Deprotonation

The final step involves the deprotonation of the protonated amide by a base present in the reaction mixture, which could be another molecule of hydroxylamine or the solvent, to yield the final this compound product (assuming the N-protecting group is removed in a subsequent step or that the reaction is performed on the unprotected amino acid ester).

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Nucleophilic Attack | N-protected 2-amino-3,3-dimethylbutanoate ester, Hydroxylamine | Tetrahedral Intermediate | - |

| 2 | Proton Transfer | Tetrahedral Intermediate | Protonated Tetrahedral Intermediate | - |

| 3 | Elimination | Protonated Tetrahedral Intermediate | - | Protonated Hydroxamic Acid, Alcohol |

| 4 | Deprotonation | Protonated Hydroxamic Acid, Base | - | N-protected this compound, Protonated Base |

Alternatively, the synthesis can be achieved by activating the carboxylic acid of N-protected 2-amino-3,3-dimethylbutanoic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt). youtube.comnih.gov

In a DCC-mediated coupling, the mechanism involves the following key steps:

Step 1: Activation of the Carboxylic Acid

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid.

Step 2: Nucleophilic Attack by Hydroxylamine

Hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Step 3: Formation of the Hydroxamic Acid

The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired hydroxamic acid and dicyclohexylurea (DCU) as a byproduct.

The following table outlines the key stages in a carbodiimide-mediated synthesis:

| Reagent Type | Example Reagent | Role in Reaction Mechanism | Key Intermediate Formed |

| Carboxylic Acid | N-protected 2-amino-3,3-dimethylbutanoic acid | Electrophile precursor | - |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid | O-acylisourea |

| Nucleophile | Hydroxylamine (NH₂OH) | Attacks the activated carbonyl group | Tetrahedral intermediate |

| Additive (optional) | 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and racemization | HOBt active ester |

The choice of synthetic route and the specific reaction conditions will influence the efficiency of the reaction and the purity of the final product. Understanding the underlying mechanisms is essential for optimizing these parameters.

Systematic Elucidation of Structural Determinants for Biological Activity in N-Hydroxybutanamide Scaffolds

The biological activity of N-hydroxybutanamide derivatives is intricately linked to the specific arrangement and nature of their functional groups. These compounds are often designed as inhibitors of metalloenzymes, where specific moieties interact with the enzyme's active site.

The N-hydroxy amide group, also known as a hydroxamate, is a critical pharmacophore in a multitude of enzyme inhibitors, particularly those targeting metalloproteinases such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govnih.gov This moiety's primary role is to act as a potent zinc-binding group (ZBG). nih.gov The hydroxamic acid can chelate the zinc ion present in the catalytic domain of these enzymes, effectively blocking their activity. nih.gov This interaction is fundamental to the inhibitory potential of compounds like this compound. The N-hydroxybutanamide fragment is a common feature in well-known MMP inhibitors like batimastat (B1663600) and marimastat. nih.govresearchgate.net The deprotonated hydroxamate anion forms a stable complex with the Zn2+ ion in the enzyme's active site. nih.gov

The binding affinity of the hydroxamate can be influenced by the electronic environment created by the rest of the molecule. The general structure of hydroxamate-based inhibitors typically includes the zinc-binding group, a linker, and a surface recognition "cap" group. nih.gov The efficacy of the N-hydroxy amide in target binding is therefore a result of its intrinsic chelating ability and its presentation within the larger molecular scaffold.

For instance, in a series of α-alkyl-α-amino-β-sulphone hydroxamates designed as MMP inhibitors, the α-amino group was a constant feature, suggesting its importance for maintaining the necessary interactions for potent inhibition. nih.gov The stereochemistry of this group is also crucial, as enzymes are chiral macromolecules and often exhibit stereospecific binding with their ligands. The specific orientation of the amino group can dictate the optimal fit within the active site.

The impact of the 2-amino group on the activity of N-hydroxybutanamide analogs can be seen in various studies. While direct data on this compound is limited, the inclusion of α-amino acids in inhibitor design is a common strategy to mimic the natural substrates of proteases and enhance binding.

The gem-dimethyl group at the C3 position of the butanamide backbone, also known as the Thorpe-Ingold effect, can have a profound impact on the molecule's conformation and, consequently, its biological activity and selectivity. This substitution can restrict the conformational flexibility of the linker region of the inhibitor, pre-organizing it into a bioactive conformation for optimal binding to the target enzyme. scienceopen.com

This conformational constraint can lead to an increase in binding affinity by reducing the entropic penalty upon binding. Furthermore, the bulky dimethyl group can introduce steric interactions that may enhance selectivity for a particular enzyme isoform. By occupying specific pockets or preventing binding to others, the 3,3-dimethyl substituents can fine-tune the inhibitor's profile. scienceopen.com

Stereochemical Dependence of Pharmacological Efficacy for this compound Derivatives

The introduction of a chiral center at the C2 position by the amino group means that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The following table illustrates the potential for differential activity based on stereochemistry, a concept applicable to this compound derivatives.

| Enantiomer | Hypothetical Target Affinity | Rationale |

| (R)-enantiomer | High | The spatial arrangement of the amino group and other substituents may allow for optimal hydrogen bonding and hydrophobic interactions within the target's active site. |

| (S)-enantiomer | Low | The alternative spatial arrangement may lead to steric clashes or suboptimal interactions with the active site residues, resulting in weaker binding. |

This table is illustrative and based on general principles of stereochemistry in drug action, as specific data for the target compound was not found.

Rational Design Principles for Optimized N-Hydroxybutanamide Analogs

The rational design of more potent and selective N-hydroxybutanamide analogs is guided by an understanding of the SAR principles discussed above and the three-dimensional structure of the target enzyme. The general approach involves optimizing the three key components of the inhibitor: the zinc-binding group, the linker or scaffold, and the "cap" group that interacts with surface residues of the enzyme. nih.govresearchgate.net

Zinc-Binding Group (ZBG): While the hydroxamate is a potent ZBG, concerns about its potential for metabolic instability and off-target effects have led to the exploration of alternative ZBGs. nih.govmdpi.com However, for optimizing hydroxamate-based inhibitors, modifications that fine-tune its electronic properties without compromising its chelating ability can be explored.

Scaffold/Linker Modification: The butanamide backbone of this compound serves as the linker. Modifications to this linker, such as altering the substitution pattern, can impact potency and selectivity. For example, the introduction of the 3,3-dimethyl group is a rational design choice to confer conformational rigidity. scienceopen.com Further optimization could involve exploring other bulky groups or different substitution patterns to probe interactions with specific sub-pockets of the target enzyme.

"Cap" Group Introduction: The 2-amino group can be considered a point for elaboration into a larger "cap" group. By attaching various substituents to the amino group, one can target interactions with the surface residues of the enzyme's active site. This is a common strategy to enhance both potency and selectivity. The design of these cap groups is often guided by computational modeling and the known crystal structures of the target enzyme. nih.govnih.gov

The table below summarizes the rational design principles for optimizing N-hydroxybutanamide analogs.

| Design Principle | Objective | Example Modification |

| Optimize Zinc-Binding | Enhance affinity and reduce off-target effects | Explore bioisosteres of the hydroxamate group. |

| Conformational Constraint | Increase potency and selectivity by reducing entropic penalty | Retain or modify the gem-dimethyl substitution on the linker. |

| Exploit Surface Interactions | Improve potency and isoform selectivity | Introduce diverse chemical moieties at the 2-amino position to act as "cap" groups. |

| Stereochemical Control | Maximize potency and minimize side effects | Synthesize and test individual enantiomers to identify the more active stereoisomer. |

Preclinical Biological Evaluation of 2 Amino N Hydroxy 3,3 Dimethylbutanamide and Its Derivatives

In Vitro Pharmacological Profiling

Specific data from cell-based assays detailing the antiplasmodial or anti-inflammatory effects of 2-amino-N-hydroxy-3,3-dimethylbutanamide are not readily found in the reviewed literature. Although the broader class of Histone Deacetylase (HDAC) inhibitors, to which this compound may belong, has shown promise in these areas, direct evidence for this specific molecule is wanting. For instance, while various peptoid-based HDAC inhibitors have demonstrated potent activity against Plasmodium falciparum, the specific efficacy of this compound has not been reported. Similarly, while some derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been investigated for their anti-inflammatory properties, no such data is available for the subject compound.

Quantitative data from enzyme inhibition assays, such as IC50 and Ki values, which are crucial for determining the potency of this compound against specific enzymatic targets, are not available in the public domain. Research on other HDAC inhibitors often includes detailed tables of their inhibitory concentrations against various HDAC isoforms. For example, studies on novel peptoid-based HDAC inhibitors provide specific IC50 values against human HDAC1 and HDAC6. However, no such quantitative activity determinations have been published for this compound, making it impossible to construct a data table of its enzymatic inhibition profile.

In Vivo Efficacy Studies in Relevant Animal Models

There is a lack of published in vivo studies assessing the therapeutic efficacy of this compound in animal models of diseases like malaria or inflammatory conditions. While other novel HDAC inhibitors have been tested in murine models of malaria, demonstrating varying degrees of parasitemia reduction, no such preclinical trials have been reported for the specified compound. Without these studies, its potential therapeutic effectiveness in a living organism remains unknown.

Information on the pharmacodynamic properties of this compound from preclinical models is not available. Pharmacodynamic studies, which often involve the analysis of biomarkers to understand a drug's effect on the body, are a critical step in preclinical evaluation. For other HDAC inhibitors, such as MGCD0103, pharmacodynamic effects have been evaluated using assays to measure HDAC inhibition in both preclinical models and human patients. The absence of similar data for this compound means there is no understanding of its mechanism of action or its effects at a molecular level in vivo.

Computational Chemistry and Structural Biology Investigations of 2 Amino N Hydroxy 3,3 Dimethylbutanamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques in drug discovery used to predict and analyze the interactions between a small molecule (ligand) and a biological target, typically a protein. iaanalysis.comlifegenbio.comnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govjscimedcentral.com The process involves sampling various conformations of the ligand within the binding site and ranking them using a scoring function that estimates the binding affinity. nih.gov For a compound like 2-amino-N-hydroxy-3,3-dimethylbutanamide, docking studies would be employed to identify potential protein targets and elucidate its binding mode. For instance, studies on other hydroxamic acid derivatives often show that the hydroxamate group is crucial for chelating with metal ions, such as zinc, in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). jprdi.vnmdpi.com Docking would reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding specificity and affinity. jscimedcentral.com

A recent study on novel N-hydroxybutanamide derivatives investigated their interaction with MMP-9. mdpi.com Molecular docking simulations were performed to understand their binding modes, providing insights that are conceptually applicable to this compound.

Illustrative Docking Results for a Related N-Hydroxybutanamide Derivative against MMP-9

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide mdpi.com | MMP-9 (1GKC) | -8.5 | His226, Glu227, Pro246 | Hydrogen Bond, Hydrophobic |

| Phenyl derivative of N-hydroxybutanamide mdpi.com | MMP-9 (1GKC) | -7.9 | His226, Ala189 | Hydrogen Bond, Hydrophobic |

| Nitroaniline derivative of N-hydroxybutanamide mdpi.com | MMP-9 (1GKC) | -8.2 | His226, Glu227, Tyr248 | Hydrogen Bond, Pi-Alkyl |

This table is illustrative and based on data for related compounds to demonstrate the output of molecular docking studies.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-target complex over time. iaanalysis.comfrontiersin.org This technique simulates the physical movements of atoms and molecules, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein or ligand upon binding. nih.govmdpi.com For this compound, an MD simulation would validate the docking results by assessing the stability of the predicted interactions and calculating binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. iaanalysis.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Hydroxybutanamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. researchgate.net

For a series of N-hydroxybutanamide derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. A statistical model is then built to correlate these descriptors with experimentally determined biological activities (e.g., IC₅₀ values).

Studies on various series of hydroxamic acid derivatives have successfully employed 2D and 3D-QSAR models to guide the design of potent inhibitors. jprdi.vnnih.govnih.gov For example, a 3D-QSAR pharmacophore model for HDAC inhibitors identified crucial ligand features for activity. nih.gov A robust QSAR model for a series related to this compound would identify the key structural features that govern its activity, such as the importance of the tert-butyl group for steric interactions or the role of the amino group in forming hydrogen bonds.

Example of Descriptors Used in a QSAR Model for Hydroxamic Acid-Based HDAC Inhibitors

| QSAR Model Type | Key Molecular Descriptors | Statistical Method | Model Performance (Example) |

|---|---|---|---|

| 2D-QSAR jprdi.vn | h_pstates (electrotopological state) | Multiple Linear Regression (MLR) | R² = 0.905 |

| 3D-QSAR scispace.com | Pharmacophoric features (H-bond donor, acceptor, etc.) | Hypogen Pharmacophore Modeling | Correlation = 0.76 |

| 4D-QSAR nih.gov | Interaction Pharmacophore Features | Atom-based QSAR | R² = 0.9352 |

This table presents examples of descriptors and performance metrics from QSAR studies on related hydroxamic acid derivatives to illustrate the methodology.

X-ray Crystallography and Advanced Spectroscopic Studies of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule or a molecular complex. numberanalytics.comnumberanalytics.com If this compound were to be co-crystallized with its biological target, the resulting crystal structure would provide definitive, high-resolution information about its binding mode. nih.gov

This experimental data would precisely show:

The exact orientation and conformation of the compound in the active site.

The specific atomic interactions (bond lengths and angles) between the compound and the target's amino acid residues. nih.gov

The role of any mediating water molecules in the binding interaction. biologiachile.cl

Such structural insights are invaluable for structure-based drug design, confirming computational predictions and guiding further chemical modifications to enhance potency and selectivity. numberanalytics.com While no crystal structure for a complex of this compound is currently available in public databases, this technique remains a critical goal in the structural investigation of any promising ligand.

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, could also be used to study compound-target interactions in solution, providing complementary information to solid-state crystallographic data.

Bioinformatic and Chemoinformatic Analysis for Target Prediction and Interaction Profiling

Bioinformatics and chemoinformatics offer a suite of computational tools to analyze large biological and chemical datasets, aiding in the prediction of potential biological targets and the characterization of molecular interactions. nih.govfrontiersin.org

Target Prediction: For a novel compound like this compound, various bioinformatics approaches can be used to generate hypotheses about its molecular targets. worldbigroup.comscitechnol.com These methods often rely on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar proteins. oup.com Ligand-based methods compare the compound's 2D or 3D structure to databases of known active molecules. acs.org Structure-based methods, or reverse docking, involve docking the compound against a large library of protein structures to identify potential binders. jetir.org

Interaction Profiling: Chemoinformatics tools are used to analyze and visualize the predicted interactions between the ligand and its potential targets. frontiersin.org Interaction profilers, such as the Protein-Ligand Interaction Profiler (PLIP), can automatically detect a wide range of non-covalent interactions from a complex structure, including hydrogen bonds, salt bridges, hydrophobic contacts, and pi-stacking. nih.gov This detailed interaction fingerprint helps researchers understand the structural basis of molecular recognition and can be used to compare the binding modes of different ligands or to analyze the results of high-throughput docking screens. mdpi.com These profiles are essential for prioritizing drug candidates and for understanding potential off-target effects. researchgate.netaip.org

Future Research Directions and Therapeutic Implications of 2 Amino N Hydroxy 3,3 Dimethylbutanamide

Identification of Novel Therapeutic Applications and Biological Targets

The primary therapeutic potential of hydroxamic acid derivatives stems from their ability to inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. acs.org This inhibition is often achieved through the chelation of the metal ion in the enzyme's active site by the hydroxamic acid moiety. nih.gov

Potential Therapeutic Areas:

Oncology: A significant number of hydroxamic acid-based compounds have been investigated as anti-cancer agents. journalagent.com A primary target in this area is histone deacetylases (HDACs), a class of enzymes that play a crucial role in the regulation of gene expression. acs.org By inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat and Panobinostat, have received regulatory approval for the treatment of certain cancers. acs.org Future research on 2-amino-N-hydroxy-3,3-dimethylbutanamide would likely involve screening its activity against various HDAC isoforms to determine its potential as an anti-cancer therapeutic.

Inflammatory Diseases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of MMPs is implicated in a variety of inflammatory conditions, including arthritis and inflammatory bowel disease. nih.gov Hydroxamic acid derivatives have been explored as MMP inhibitors. nih.gov Investigating the inhibitory potential of this compound against specific MMPs could reveal its utility in treating inflammatory disorders.

Infectious Diseases: Some metalloenzymes are essential for the survival of pathogenic microorganisms. For example, peptide deformylase, a metalloenzyme found in bacteria, is a target for the development of novel antibiotics. nih.gov Additionally, urease, a nickel-containing enzyme, is a key virulence factor for bacteria such as Helicobacter pylori. citedrive.com Screening this compound for its activity against microbial metalloenzymes could lead to the development of new anti-infective agents.

Illustrative Biological Targets for Hydroxamic Acid Derivatives

| Enzyme Class | Metal Cofactor | Therapeutic Area |

|---|---|---|

| Histone Deacetylases (HDACs) | Zn(II) | Oncology, Neurology |

| Matrix Metalloproteinases (MMPs) | Zn(II) | Oncology, Inflammation |

| Urease | Ni(II) | Infectious Diseases |

| Peptide Deformylase | Zn(II) | Infectious Diseases |

Development of Advanced Delivery Systems and Formulation Strategies for N-Hydroxybutanamide Analogs

A significant challenge in the therapeutic application of hydroxamic acids is their potential for metabolic instability and off-target effects. nih.gov The development of advanced drug delivery systems and formulation strategies is crucial to enhance their efficacy and safety.

Potential Delivery Strategies:

Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its pharmacokinetic profile, enhance its delivery to target tissues, and reduce systemic toxicity.

Prodrug Approaches: The hydroxamic acid moiety can be chemically modified to create a prodrug that is converted to the active form at the target site. This can improve oral bioavailability and reduce off-target interactions.

Hydrogel Formulations: For localized delivery, such as in the treatment of skin conditions or for direct injection into a tumor, formulating this compound into a hydrogel could provide sustained release of the compound. A study has evaluated a drug delivery system based on a hydrodegradable hydroxamate linkage. researchgate.net

Strategies for Enhancing Compound Selectivity and Mitigating Potential Off-Target Interactions

A key challenge in the development of enzyme inhibitors is achieving selectivity for the target enzyme over other related enzymes. For hydroxamic acid-based compounds, a lack of selectivity can lead to off-target effects, as they can inhibit a broad range of metalloenzymes. nih.gov

Strategies for Improved Selectivity:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target enzymes can enable the rational design of inhibitors with improved potency and selectivity. By designing the non-chelating portions of this compound to interact with specific amino acid residues in the target enzyme's active site, its selectivity can be enhanced.

Fragment-Based Drug Design: This approach involves screening small molecular fragments that bind to the target enzyme and then expanding or linking them to create a more potent and selective inhibitor.

Allosteric Inhibition: Targeting allosteric sites, which are distinct from the active site, can provide a mechanism for achieving high selectivity, as these sites are often less conserved among related enzymes. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach involves the concurrent analysis of data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular processes. nashbio.com

Applications of Multi-Omics:

Target Identification and Validation: Multi-omics can help identify novel therapeutic targets by revealing dysregulated cellular pathways in disease states. nashbio.com

Mechanism of Action Studies: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with this compound, its mechanism of action can be elucidated.

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict patient response to treatment, which is crucial for personalized medicine. multi-omics-drug-discovery.com

Prospective Role of this compound in Emerging Drug Discovery Paradigms

The development of new chemical entities (NCEs) like this compound is a cornerstone of modern drug discovery. Its potential role in emerging drug discovery paradigms is significant.

Emerging Paradigms:

Computational Multitarget Screening: As our understanding of complex diseases grows, there is increasing interest in developing drugs that can modulate multiple targets simultaneously. Computational methods can be used to screen this compound against a wide range of biological targets to identify potential multi-target activities. nih.gov

Structure-Based Drug Discovery: Advances in structural biology and computational modeling are enabling a more rational and efficient approach to drug design. nih.gov The structure of this compound can be used as a starting point for the design of more potent and selective analogs.

Artificial Intelligence and Machine Learning: AI and deep learning are increasingly being used in drug discovery to analyze large datasets, predict the properties of new compounds, and identify promising drug candidates. nih.gov These technologies could be applied to optimize the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.